molecular formula C10H7F2N3O2 B1417302 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094411-40-1

1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1417302
M. Wt: 239.18 g/mol
InChI Key: LDXOWFGDANGULC-UHFFFAOYSA-N
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Description

The compound “1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a 3,5-difluorophenyl group at the 1-position. Additionally, a carboxylic acid group is attached to the 4-position of the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the 3,5-difluorophenyl group, and the carboxylic acid group. The fluorine atoms on the phenyl ring would likely have an impact on the electronic properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The fluorine atoms on the phenyl ring could also influence the compound’s reactivity .

Scientific Research Applications

Antimicrobial Activity

  • Substituted 1,2,3-triazoles, similar in structure to 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and shown to exhibit antimicrobial activity. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and screened for their effectiveness against various microbes (Holla et al., 2005).

Chemical Synthesis and Applications

  • Methods for the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, structurally related to the compound , have been developed. These derivatives serve as important intermediates in drug synthesis and demonstrate the utility of triazole compounds in chemical synthesis (Liu et al., 2015).

Synthesis of Peptidomimetics

  • 5-Amino-1,2,3-triazole-4-carboxylic acid, structurally similar to the compound of interest, has been utilized in the synthesis of triazole-based scaffolds for peptidomimetics. This includes applications in creating biologically active compounds, highlighting the significance of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).

Corrosion Inhibition

  • Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This research indicates the potential application of 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and similar compounds in corrosion prevention (Lagrenée et al., 2002).

Anticancer Activity

  • Certain 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activity. This suggests the potential for exploring 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in oncological research (Dong & Wu, 2018).

Safety And Hazards

As with any chemical compound, handling “1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use this compound only in well-ventilated areas .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(3,5-difluorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXOWFGDANGULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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